4-(4-Fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and an amine group at the 2-position
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 4-(4-fluorophenyl)pyrimidin-2-amine belongs, are known to have a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
Pyrimidines are known to affect the activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
Given that pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators , it can be inferred that this compound may have anti-inflammatory effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-(4-Fluorophenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinase A (AURKA). These interactions are crucial as they can inhibit the activity of these enzymes, leading to alterations in cell cycle regulation and apoptosis . The compound’s ability to inhibit CDKs and AURKA makes it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Additionally, the compound can trigger apoptosis in cancer cells by activating caspase-3 and caspase-7, which are key players in the apoptotic pathway . These effects are mediated through the inhibition of CDKs and AURKA, which are essential for cell cycle progression and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of CDKs and AURKA, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to reduce the phosphorylation levels of AURKA at Thr283, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on CDKs and AURKA over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s (CYPs). These interactions can influence the compound’s metabolism, affecting its bioavailability and clearance from the body . The compound’s metabolism can also impact metabolic flux and metabolite levels, which are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, indicating its potential for central nervous system applications . Additionally, it interacts with transporters such as P-glycoprotein, which can influence its distribution and accumulation in various tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs and AURKA . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing it to specific cellular compartments for targeted action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with a suitable pyrimidine precursor. One common method includes the cyclization of 4-fluoroaniline with formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylpyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar structure but with two phenyl groups instead of a fluorophenyl group.
4-(4-Chlorophenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.
4-(4-Methylphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness: 4-(4-Fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a pharmaceutical agent.
Properties
IUPAC Name |
4-(4-fluorophenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQMEWBCECPRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345515 | |
Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85979-49-3 | |
Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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